molecular formula C13H25BO2 B1463883 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 931583-43-6

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1463883
M. Wt: 224.15 g/mol
InChI Key: SXXIRRKFRJTGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C13H25BO2 . It is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is commonly used in borylation and hydroboration reactions .

Scientific Research Applications

  • 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This compound is available for purchase from chemical suppliers, but specific applications are not listed. It’s possible that it’s used in various types of chemical synthesis or research.

  • 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane : This compound is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds. It can also be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors.

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane. It can also be used in the synthesis of intermediates for generating conjugated copolymers.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane. It can also be used in the synthesis of intermediates for generating conjugated copolymers .

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane. It can also be used in the synthesis of following intermediates for generating conjugated copolymers: 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .

properties

IUPAC Name

2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIRRKFRJTGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682197
Record name 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

931583-43-6
Record name 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
A Caballero, S Sabo-Etienne - Organometallics, 2007 - ACS Publications
The bis(dihydrogen)ruthenium complex RuH 2 (H 2 ) 2 (PCy 3 ) 2 (1) catalyzes efficiently the borylation of linear and cyclic alkenes with pinacolborane. Similar results are obtained by …
Number of citations: 109 pubs.acs.org
X Mu, JC Axtell, NA Bernier, KO Kirlikovali, D Jung… - Chem, 2019 - cell.com
A cornerstone of modern synthetic chemistry rests on the ability to manipulate the reactivity of a carbon center by rendering it either electrophilic or nucleophilic. However, accessing a …
Number of citations: 21 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.